molecular formula C13H20N2O B096652 Urea, N'-phenyl-N,N-dipropyl- CAS No. 15545-56-9

Urea, N'-phenyl-N,N-dipropyl-

Cat. No. B096652
CAS RN: 15545-56-9
M. Wt: 220.31 g/mol
InChI Key: LHXPKFQYXZREQC-UHFFFAOYSA-N
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Description

“Urea, N’-phenyl-N,N-dipropyl-” is a compound that contains a urea group. The urea group is inherent to numerous bioactive compounds, including a variety of clinically approved therapies . The compound contains a total of 47 bonds; 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea (-thio) derivative .


Synthesis Analysis

A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed. This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial applications in large volumes .


Molecular Structure Analysis

The molecular structure of “Urea, N’-phenyl-N,N-dipropyl-” includes a urea group attached to phenyl and propyl groups . The compound has a molecular weight of 212.2472 .


Chemical Reactions Analysis

The synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Physical And Chemical Properties Analysis

The compound “Urea, N’-phenyl-N,N-dipropyl-” has a molecular weight of 212.2472 . It contains a total of 47 bonds; 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea (-thio) derivative .

Future Directions

The synthesis of N-substituted ureas, such as “Urea, N’-phenyl-N,N-dipropyl-”, is an area of active research. New methodologies are being developed to overcome safety issues associated with traditional synthesis . These compounds are increasingly used in medicinal chemistry and drug design, suggesting a promising future for their development and application .

properties

IUPAC Name

3-phenyl-1,1-dipropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXPKFQYXZREQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336537
Record name Urea, N'-phenyl-N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N'-phenyl-N,N-dipropyl-

CAS RN

15545-56-9
Record name Urea, N'-phenyl-N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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